

Application Notes and Protocols: Synthesis of Canagliflozin Utilizing Methyl 5-bromo-2-methylbenzoate

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Compound of Interest

Compound Name: Methyl 5-bromo-2-methylbenzoate

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These application notes provide a comprehensive overview and detailed protocols for the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, starting from 5-bromo-2-methylbenzoic acid. While the user's request specified **Methyl 5-bromo-2-methylbenzoate**, extensive literature review indicates that the synthesis predominantly commences with the corresponding carboxylic acid. The acid is typically converted in situ to its more reactive acid chloride derivative for subsequent reactions. This document outlines the key synthetic transformations, providing quantitative data and step-by-step experimental procedures.

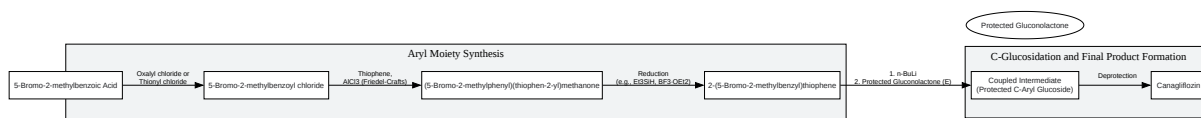
Synthetic Overview and Logical Workflow

The synthesis of canagliflozin from 5-bromo-2-methylbenzoic acid is a multi-step process that involves the construction of the core C-aryl glucoside structure. The key stages of the synthesis are:

- **Formation of the Thiophene-containing Aryl Moiety:** This involves a Friedel-Crafts acylation of thiophene with the acid chloride of 5-bromo-2-methylbenzoic acid, followed by reduction of the resulting ketone.

- C-Glucosidation: The aryl moiety is coupled with a protected glucose derivative, typically a gluconolactone, to form the crucial carbon-carbon bond of the C-aryl glucoside.
- Deprotection: The protecting groups on the glucose hydroxyls are removed to yield the final active pharmaceutical ingredient, canagliflozin.

The following diagram illustrates the logical workflow of the canagliflozin synthesis.



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Caption: Logical workflow for the synthesis of canagliflozin.

Experimental Protocols and Data

This section provides detailed experimental protocols for the key steps in the synthesis of canagliflozin, along with tabulated quantitative data for easy reference and comparison.

Step 1: Synthesis of (5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone (Friedel-Crafts Acylation)

This step involves the conversion of 5-bromo-2-methylbenzoic acid to its acid chloride, followed by a Friedel-Crafts acylation reaction with thiophene.

Protocol:

- To a suspension of 5-bromo-2-methylbenzoic acid in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

- Slowly add oxalyl chloride or thionyl chloride to the mixture and stir at room temperature until gas evolution ceases, indicating the formation of 5-bromo-2-methylbenzoyl chloride.
- In a separate flask, prepare a suspension of aluminum trichloride (AlCl_3) in DCM and cool to 0°C .
- To the AlCl_3 suspension, add thiophene, followed by the dropwise addition of the prepared 5-bromo-2-methylbenzoyl chloride solution.
- Stir the reaction mixture at the specified temperature and for the designated time.
- Upon completion, quench the reaction by slowly adding it to ice-cold water or a dilute acid solution.
- Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Friedel-Crafts Acylation:

Parameter	Value	Reference
Starting Material	5-Bromo-2-methylbenzoic acid	[1][2]
Reagents	Oxalyl chloride, Thiophene, AlCl_3 , DMF	[1][2]
Solvent	Dichloromethane (DCM)	[1][2]
Reaction Temperature	0°C to room temperature	[1][2]
Reaction Time	2.5 - 3 hours	[1][3]
Yield	86%	[1][2]

Step 2: Synthesis of 2-(5-Bromo-2-methylbenzyl)thiophene (Ketone Reduction)

The ketone functional group of (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone is reduced in this step to a methylene group.

Protocol:

- Dissolve (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone in a suitable solvent system, such as a mixture of DCM and acetonitrile.
- Cool the solution to 0°C.
- Add triethylsilane (Et_3SiH) to the solution.
- Slowly add boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$) to the reaction mixture.
- Allow the reaction to warm to the specified temperature and stir until the starting material is consumed (monitored by HPLC or TLC).
- Cool the reaction mixture back to 0°C and quench by the addition of a saturated aqueous solution of sodium bicarbonate or water.
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
- Purify the product as needed.

Quantitative Data for Ketone Reduction:

Parameter	Value	Reference
Starting Material	(5-Bromo-2-methylphenyl) (thiophen-2-yl)methanone	[1][2]
Reagents	Triethylsilane (Et ₃ SiH), Boron trifluoride diethyl etherate (BF ₃ ·OEt ₂)	[1][2]
Solvent	Dichloromethane/Acetonitrile (1:1)	[1]
Reaction Temperature	0°C to 35°C	[1][2]
Reaction Time	45 minutes	[1]
Yield	77%	[1][2]

Step 3: Synthesis of Canagliflozin (C-Glucosidation and Deprotection)

This crucial step involves the formation of the C-C bond between the aryl moiety and the glucose derivative, followed by the removal of protecting groups.

Protocol:

- **Lithiation:** Dissolve 2-(5-bromo-2-methylbenzyl)thiophene in anhydrous tetrahydrofuran (THF) and cool to a very low temperature (e.g., -78°C). Add n-butyllithium (n-BuLi) dropwise to perform a lithium-halogen exchange.
- **Coupling:** To the resulting aryllithium species, add a solution of a protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone) in anhydrous THF while maintaining the low temperature.
- **Stir the reaction** for several hours at low temperature.
- **Work-up and Deprotection:** Quench the reaction with a suitable reagent (e.g., methanolic methanesulfonic acid). This step also initiates the removal of the silyl protecting groups.

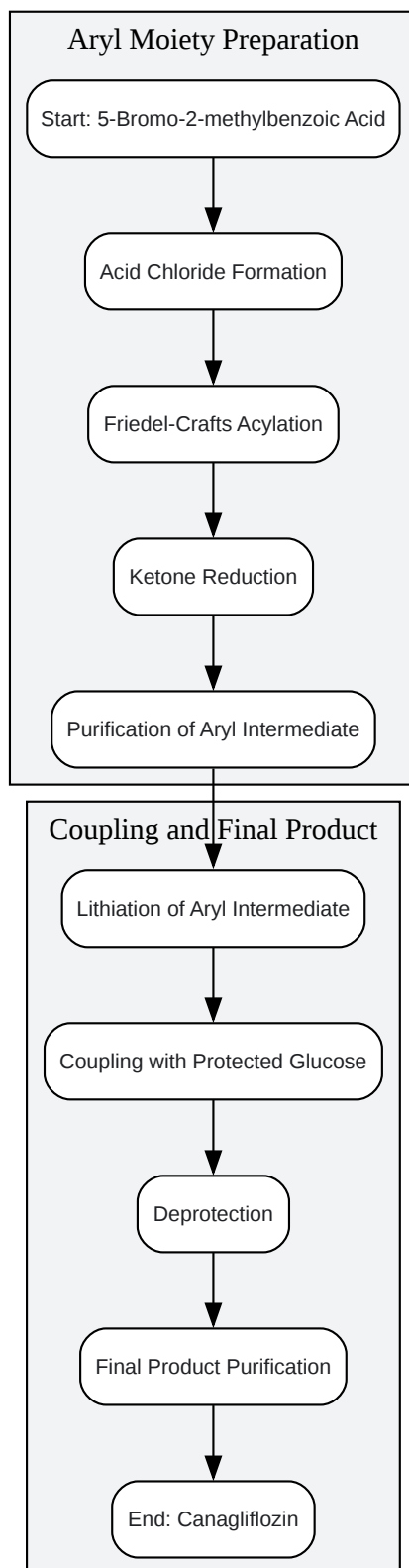
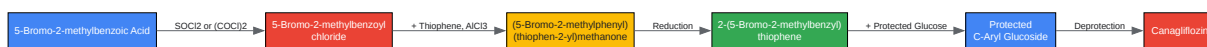
- The resulting intermediate is then typically subjected to a final reduction and full deprotection to yield canagliflozin.
- Purify the final product by crystallization.

Quantitative Data for C-Glucosidation:

Parameter	Value	Reference
Starting Material	2-(5-Bromo-2-methylbenzyl)thiophene	[1]
Reagents	n-Butyllithium, Protected Gluconolactone	[1]
Solvent	Tetrahydrofuran (THF)	[1]
Reaction Temperature	-78°C	[1]
Reaction Time	4 hours	[1]
Yield (of coupled intermediate)	49% (as a mixture of anomers)	[1]
Yield (final product after purification)	57%	[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams provide a visual representation of the chemical transformations and the overall experimental workflow.



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